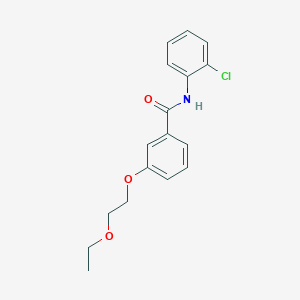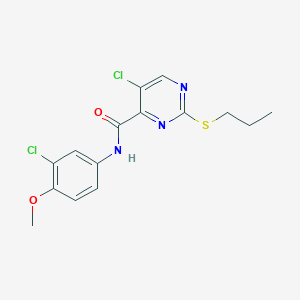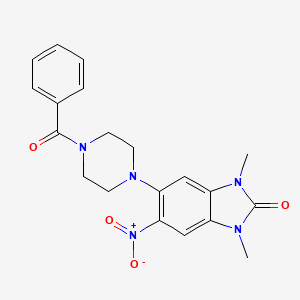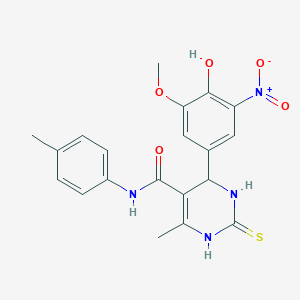
5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate
Descripción general
Descripción
5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate, also known as FMMDIC, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.
Aplicaciones Científicas De Investigación
5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been studied for its potential in various scientific research applications, including as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Studies have shown that 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy. Additionally, 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been reported to exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Mecanismo De Acción
The mechanism of action of 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been found to affect various biochemical and physiological processes, including the regulation of gene expression, the modulation of enzyme activity, and the alteration of cellular signaling pathways. Studies have shown that 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. Additionally, 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been shown to regulate the expression of genes involved in apoptosis, cell cycle regulation, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate in lab experiments is its high yield and purity, which makes it easy to obtain and work with. Additionally, 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has been shown to exhibit potent biological activity, making it a valuable tool for studying various cellular processes. However, one limitation of using 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate, including further investigation of its mechanism of action and its potential in treating various diseases. Additionally, studies could focus on optimizing the synthesis method of 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate to improve its yield and purity. Furthermore, the development of 5-formyl-2-methoxyphenyl 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate derivatives with improved solubility and potency could expand its potential in scientific research and drug development.
Propiedades
IUPAC Name |
(5-formyl-2-methoxyphenyl) 3-methyl-1-oxo-4H-isochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-19(10-13-5-3-4-6-14(13)17(21)25-19)18(22)24-16-9-12(11-20)7-8-15(16)23-2/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISQLNYSNWNRAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC3=C(C=CC(=C3)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4228139.png)
![ethyl 4-amino-2-{[1-(anilinocarbonyl)propyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4228150.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4228159.png)

![N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228162.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4228172.png)
![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine hydrochloride](/img/structure/B4228180.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4228194.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4228196.png)
![4-(6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B4228202.png)

